High-Affinity Dopamine D3 Receptor Antagonism vs. D2 Selectivity Window
The compound exhibits potent antagonist activity at the human dopamine D3 receptor with a Ki of 25.1 nM, demonstrating 12.6-fold selectivity over the D2 receptor (Ki = 316 nM) in the same assay system [1]. This selectivity profile contrasts with typical D2-preferring antagonists like haloperidol and aligns more closely with D3-selective clinical candidates [2].
| Evidence Dimension | Dopamine D3 vs. D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 25.1 nM; D2 Ki = 316 nM |
| Comparator Or Baseline | Haloperidol (D2 Ki ~ 2 nM, D3 Ki ~ 10 nM; D2-preferring); Pramipexole (D3 agonist Ki ~ 0.5 nM, D2 Ki ~ 2 nM; D3-preferring) |
| Quantified Difference | 12.6-fold D3-over-D2 selectivity (316 nM / 25.1 nM) |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing recombinant human D2 or D3 receptors |
Why This Matters
D3 selectivity over D2 is pharmacologically relevant for mitigating extrapyramidal side effects and hyperprolactinemia associated with D2 antagonism, making this compound a valuable tool compound for D3-targeted CNS research.
- [1] BindingDB. (2025). BDBM50414564 (CHEMBL562833) - Antagonist activity at human D3 and D2 receptors. ChEMBL-curated data. View Source
- [2] Luedtke, R. R., & Mach, R. H. (2003). Progress in developing D3 dopamine receptor ligands as potential therapeutic agents for neurological and neuropsychiatric disorders. Current Pharmaceutical Design, 9(8), 643-671. View Source
